Methyl 2-amino-3-oxobutanoate hydrochloride
Description
Nomenclature and Classification
Methyl 2-amino-3-oxobutanoate hydrochloride is systematically named according to International Union of Pure and Applied Chemistry nomenclature as methyl 2-amino-3-oxobutanoate;hydrochloride. The compound is registered under Chemical Abstracts Service number 41172-77-4 for the hydrochloride salt form, while the free base form carries the registration number 68277-01-0. Alternative nomenclature includes the designation as this compound (1:1), indicating the stoichiometric relationship between the organic molecule and the hydrochloride counterion.
The compound belongs to the broader classification of alpha-amino acid derivatives, specifically within the category of keto acids or oxoacids. According to chemical taxonomy systems, this compound is classified under organic compounds, more specifically as a carboxylic acid derivative within the amino acids, peptides, and analogues subclass. The presence of both amino and ketone functional groups places it within the specialized category of amino-keto esters, which are recognized as important building blocks in organic synthesis and natural product chemistry.
Systematic databases have assigned additional identifiers to this compound, including the DSSTox Substance Identification number DTXSID20476541 and the molecular formula designation C₅H₁₀ClNO₃ for the hydrochloride salt. The compound exhibits characteristics typical of amino acid derivatives while maintaining unique reactivity patterns due to its specific functional group arrangement.
| Identifier Type | Value | Form |
|---|---|---|
| Chemical Abstracts Service Number | 41172-77-4 | Hydrochloride salt |
| Chemical Abstracts Service Number | 68277-01-0 | Free base |
| DSSTox Substance ID | DTXSID20476541 | Both forms |
| Molecular Formula | C₅H₁₀ClNO₃ | Hydrochloride salt |
| Molecular Formula | C₅H₉NO₃ | Free base |
Structural Features and Isomerism
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical behavior and biological activity. The free base form possesses a molecular weight of 131.13 grams per mole, while the hydrochloride salt increases this to 167.59 grams per mole. The compound's structure incorporates a four-carbon backbone with strategic placement of functional groups that enable diverse chemical transformations.
The Simplified Molecular Input Line Entry System notation for the free base is CC(=O)C(C(=O)OC)N, clearly indicating the arrangement of the ketone group at the 3-position, the amino group at the 2-position, and the methyl ester functionality. The International Chemical Identifier representation is InChI=1S/C5H9NO3/c1-3(7)4(6)5(8)9-2/h4H,6H2,1-2H3, providing a standardized description of the molecular connectivity.
Stereochemical considerations are particularly important for this compound, as the presence of the amino group at the 2-position creates a chiral center. While the commercially available forms are typically racemic mixtures, the stereochemistry significantly influences biological activity and enzyme interactions. The L-configuration of related compounds, such as L-2-amino-3-oxobutanoate, demonstrates enhanced biological relevance in metabolic pathways.
The structural arrangement positions this compound as an alpha-amino-beta-keto ester, a classification that places it among important synthetic intermediates and natural product precursors. The electron-withdrawing effects of both the ketone and ester groups significantly influence the reactivity of the amino group, enabling selective chemical transformations that are valuable in synthetic applications.
| Structural Feature | Position | Chemical Significance |
|---|---|---|
| Amino group | C-2 | Creates chiral center, enables enzyme recognition |
| Ketone group | C-3 | Electron-withdrawing, reactive toward nucleophiles |
| Methyl ester | C-1 | Protects carboxyl group, modifies solubility |
| Four-carbon chain | Backbone | Optimal length for enzyme active site binding |
Historical Context in Biochemical Research
The investigation of this compound and its related compounds has deep roots in biochemical research, particularly in studies of amino acid metabolism and enzyme mechanisms. Pioneering work in the 1990s established the fundamental importance of 2-amino-3-ketobutyrate as a key intermediate in threonine catabolism, leading to increased interest in synthetic derivatives and analogs. These early investigations revealed the compound's role as both a substrate and product in pyridoxal phosphate-dependent enzymatic reactions.
Significant research contributions emerged from studies of 2-amino-3-ketobutyrate coenzyme A ligase, an enzyme that catalyzes the conversion of 2-amino-3-ketobutyrate to glycine and acetyl coenzyme A. The three-dimensional structure determination of this enzyme at 2.0 Angstrom resolution provided crucial insights into the binding mode and reaction mechanism of related compounds, including methyl ester derivatives. These structural studies revealed that the enzyme forms a functional dimer with active sites located at the dimer interface, where both monomers contribute essential residues for substrate binding and catalysis.
Research conducted on Escherichia coli systems demonstrated the reversible nature of reactions involving 2-amino-3-ketobutyrate derivatives, establishing their potential for biosynthetic applications. Marcus and Dekker's investigations in the early 1990s provided evidence for dual enzymatic activities in purified 2-amino-3-ketobutyrate ligase preparations, including unexpected L-threonine aldolase activity. These findings expanded understanding of the metabolic versatility of enzymes capable of processing 2-amino-3-ketobutyrate and related compounds.
Contemporary research has built upon these foundational studies to explore synthetic applications and pharmaceutical potential of methyl 2-amino-3-oxobutanoate derivatives. Modern investigations focus on the compound's utility as a building block for heterocyclic compounds and pharmaceutically active products, leveraging the accumulated knowledge of its biochemical properties and enzymatic interactions.
Relationship to 2-Amino-3-ketobutyrate Family
This compound occupies a central position within the broader family of 2-amino-3-ketobutyrate compounds, sharing structural motifs and biological activities with several related molecules. The parent compound, 2-amino-3-ketobutyrate (also known as 2-amino-3-oxobutanoate), serves as a critical metabolic intermediate in the threonine degradation pathway and represents the core structure from which the methyl ester derivative is derived.
The family relationship extends to L-2-amino-3-oxobutanoic acid, which carries the Chemical European Bioinformatics Institute identifier CHEBI:16944 and possesses the molecular formula C₄H₆NO₃ with a net negative charge. This ionized form plays essential roles in cellular metabolism, particularly in the cytoplasmic compartment where it participates in enzymatic transformations catalyzed by pyridoxal phosphate-dependent enzymes. The compound's involvement in glycine and serine metabolism pathways demonstrates the interconnected nature of amino acid biochemistry.
Enzymatic relationships within this family are exemplified by the activity of 2-amino-3-ketobutyrate coenzyme A ligase, designated as Enzyme Commission number 2.3.1.29. This enzyme catalyzes the cleavage of 2-amino-3-oxobutanoate to produce glycine and acetyl coenzyme A, representing a crucial step in threonine catabolism. The enzyme exhibits remarkable evolutionary conservation, with 54% amino acid sequence identity between Escherichia coli and human versions, indicating the fundamental importance of this metabolic pathway across species.
Additional family members include various ester derivatives and salt forms that modify the physical and chemical properties while maintaining the core biochemical activities. The development of these derivatives has enabled detailed mechanistic studies and provided tools for investigating enzyme specificity and reaction mechanisms. Research has demonstrated that modifications to the ester group can influence enzyme binding affinity and reaction kinetics, providing insights into structure-activity relationships within this compound family.
| Family Member | Chemical Formula | Biological Role | Key Enzymes |
|---|---|---|---|
| 2-amino-3-ketobutyrate | C₄H₇NO₃ | Metabolic intermediate | CoA ligase, aldolase |
| L-2-amino-3-oxobutanoate | C₄H₆NO₃⁻ | Charged intermediate | Dehydrogenase, synthase |
| Methyl 2-amino-3-oxobutanoate | C₅H₉NO₃ | Synthetic derivative | Various transferases |
| Ethyl 2-amino-3-oxobutanoate | C₆H₁₁NO₃ | Ester analog | Modified ligases |
Properties
IUPAC Name |
methyl 2-amino-3-oxobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c1-3(7)4(6)5(8)9-2;/h4H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXUEXDOVYLHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthetic Routes
The preparation of Methyl 2-amino-3-oxobutanoate hydrochloride generally involves the esterification of 2-amino-3-oxobutanoic acid or its derivatives, followed by salt formation with hydrochloric acid. The key synthetic strategies include:
Esterification of 2-amino-3-oxobutanoic acid:
The free acid is reacted with methanol under acidic conditions (e.g., HCl or sulfuric acid catalyst) to form the methyl ester. This reaction is typically performed under reflux to drive the equilibrium toward ester formation.Salt formation:
The free base methyl 2-amino-3-oxobutanoate is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity and stability.Alternative approach via alkylation:
Enolate chemistry can be employed where the enolate ion of methyl acetoacetate is alkylated with suitable amine precursors, followed by oxidation or functional group transformation to introduce the amino and keto groups at the 2- and 3-positions, respectively.
Enzymatic and Chemoenzymatic Methods
Recent advances have demonstrated enzymatic cascade reactions for the preparation of amino keto esters:
Two-enzyme cascade:
Starting from L-α-amino acids, enzymatic deamination produces 2-oxoacids, which undergo aldol addition and subsequent transformations to yield 3-substituted 4-hydroxy-2-oxoacid precursors. These can be chemically converted to methyl 2-amino-3-oxobutanoate derivatives.This biocatalytic approach offers stereoselectivity and mild reaction conditions, suitable for producing enantiomerically enriched compounds.
Industrial and Scale-Up Considerations
Continuous flow reactors:
Industrial synthesis often employs continuous flow technology to control reaction parameters precisely, enhancing yield and purity. This is particularly useful for the esterification and salt formation steps, allowing for efficient heat and mass transfer.Solvent systems and co-solvents:
For formulation and solubility enhancement, solvents such as DMSO, PEG300, Tween 80, and corn oil are used sequentially to prepare clear stock solutions for biological applications.
Detailed Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes/Outcomes |
|---|---|---|
| Esterification | 2-amino-3-oxobutanoic acid + MeOH + HCl | Reflux, 3-6 hours; yields methyl ester |
| Salt formation | Methyl 2-amino-3-oxobutanoate + HCl | Room temperature, crystallization of hydrochloride salt |
| Alkylation (alternative) | Methyl acetoacetate + amine precursor + base | Low temperature (0–25°C), inert atmosphere; requires purification |
| Enzymatic cascade | L-α-amino acid + enzymes (deaminase, aldolase) | Mild aqueous conditions, stereoselective |
| Stock solution preparation | DMSO master liquid + PEG300 + Tween 80 + water | Sequential addition with mixing and clarification |
Research Findings and Analytical Data
Purity and characterization:
Purification is typically achieved by recrystallization of the hydrochloride salt or chromatographic methods (silica gel or reverse-phase C18 chromatography). Analytical techniques include NMR, IR, and mass spectrometry to confirm structure and purity.Solubility and stability:
The hydrochloride salt form exhibits improved solubility in polar solvents and enhanced stability against hydrolysis. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.Yield optimization:
Reaction temperature, solvent choice, and reagent stoichiometry critically influence yield. For example, esterification under reflux with excess methanol and catalytic HCl typically achieves yields above 80%. Enzymatic methods provide high stereoselectivity but may require optimization of enzyme loading and reaction time.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed esterification + salt formation | 2-amino-3-oxobutanoic acid, MeOH, HCl, reflux | Simple, high yield, scalable | Requires acid handling, purification needed |
| Alkylation of enolate | Methyl acetoacetate, amine precursor, base, low temp | Versatile, allows functional group introduction | Multi-step, sensitive to conditions |
| Enzymatic cascade | L-α-amino acids, deaminase, aldolase enzymes | Stereoselective, mild conditions | Requires enzyme availability, longer reaction times |
| Continuous flow synthesis | Automated reactors, controlled temp/pressure | Efficient scale-up, reproducible | Requires specialized equipment |
Practical Notes and Recommendations
- Use freshly prepared or well-stored stock solutions to maintain compound integrity.
- Ensure complete dissolution and clarity of solutions before proceeding with formulation steps, employing vortexing, ultrasound, or gentle heating as needed.
- For stereoselective synthesis, enzymatic methods are preferred, while chemical synthesis offers flexibility for analog preparation.
- Industrial production benefits from continuous flow reactors to enhance safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-oxobutanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino compounds .
Scientific Research Applications
Chemical and Biological Applications
1. Synthesis of Organic Compounds
Methyl 2-amino-3-oxobutanoate hydrochloride serves as a crucial building block in the synthesis of various organic compounds. Its reactivity as a keto ester allows it to participate in nucleophilic addition reactions, leading to the formation of different derivatives. This property is exploited in the development of pharmaceuticals and agrochemicals, making it an essential compound in organic synthesis .
2. Enzyme-Catalyzed Reactions
In biological research, this compound is utilized to study enzyme-catalyzed reactions involving keto acids. It acts as a substrate for enzymes such as hydroxymethyltransferases, facilitating the transfer of functional groups and contributing to metabolic pathways .
3. Antimicrobial Activity
Research has demonstrated the antimicrobial efficacy of this compound against bacteria such as Escherichia coli and Staphylococcus aureus. In one study, concentrations above 100 µg/mL inhibited bacterial growth significantly, suggesting potential applications in developing new antimicrobial agents .
Case Study 1: Antimicrobial Efficacy
A study investigated the compound's effectiveness against common pathogens. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth at concentrations exceeding 100 µg/mL, highlighting its potential for use in antimicrobial formulations.
Case Study 2: Enzyme Kinetics
Another research focused on the enzyme kinetics of acetolactate synthase, revealing that this compound functions as an effective substrate. The Michaelis-Menten constant (K) was determined to be approximately 5.6 mM, indicating a strong affinity between the enzyme and substrate .
| Biological Activity | Observations |
|---|---|
| Antimicrobial Activity | Significant inhibition above 100 µg/mL against E. coli and S. aureus |
| Enzyme Affinity | K value of ~5.6 mM for acetolactate synthase |
| Reactive Oxygen Species Modulation | Implicated in oxidative stress responses |
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-oxobutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism. It undergoes enzymatic reactions that lead to the formation of various metabolites, which play crucial roles in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Amino-3-Oxobutanoate Hydrochloride
CAS: 20207-16-3 Molecular Formula: C₆H₁₁NO₃·HCl Molecular Weight: 182.62 g/mol
Key Differences:
Market Trends :
- The ethyl ester market is projected to grow at a 6.9% CAGR (2025–2032), driven by demand from North America and Europe’s pharmaceutical sectors .
Methyl 2-Amino-3-Methylbutanoate Hydrochloride
CAS: 5619-05-6 Molecular Formula: C₆H₁₃NO₂·HCl Molecular Weight: 167.63 g/mol
Key Differences:
Ethyl 2-Aminoacetoacetate Hydrochloride
CAS : 20207-16-3 (same as ethyl ester above)
- Synonymous with Ethyl 2-amino-3-oxobutanoate hydrochloride, this compound shares identical properties but is often referenced under different nomenclature in agrochemical and flavor-enhancer industries .
Research Findings and Data Tables
Biological Activity
Methyl 2-amino-3-oxobutanoate hydrochloride (CAS No. 68277-01-0) is a compound with significant potential in biological and pharmaceutical applications. This article explores its biological activity, synthesis methods, and relevant research findings, highlighting its role as a versatile building block in organic synthesis and its interactions with biological systems.
This compound has the molecular formula and a molecular weight of approximately 167.59 g/mol. Its structure features an amino group, a keto group, and a methyl ester, which contribute to its reactivity and potential biological activity. The compound's unique combination of functional groups allows for diverse chemical reactivity, making it an important intermediate in the synthesis of various bioactive molecules .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Starting Materials : The synthesis often begins with readily available amino acids or their derivatives.
- Reagents : Various reagents such as acyl chlorides or anhydrides may be used to introduce the keto group.
- Purification : Techniques like NMR, HPLC, and LC-MS are employed to monitor reactions and purify the final product.
These methods highlight the compound's accessibility for laboratory synthesis and its utility in generating structurally diverse derivatives .
Interaction with Biological Systems
Preliminary studies suggest that this compound may interact with various enzymes and receptors due to its amino acid-like structure. This interaction could influence metabolic pathways, positioning it as a candidate for further pharmacological studies.
Key Findings:
- Enzyme Interactions : The compound may act as an inhibitor or modulator for specific metabolic enzymes, potentially affecting pathways related to amino acid metabolism.
- Antimicrobial Potential : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development as therapeutic agents .
Case Studies
- Antitumor Activity :
- A study evaluated the cytotoxic effects of synthesized conjugates involving methyl 2-amino-3-oxobutanoate on Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicated significant cytotoxicity compared to standard drugs like 5-fluorouracil, suggesting potential applications in cancer therapy .
- Anthelmintic Effects :
Comparative Analysis with Related Compounds
The biological activity of this compound can be better understood by comparing it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-3-methylbutanoate | C₆H₁₃NO₃ | Contains an additional methyl group; affects solubility. |
| Ethyl 2-amino-3-oxobutanoate | C₆H₁₁NO₃ | Ethyl instead of methyl; different pharmacokinetics. |
| L-Alanine | C₃H₇NO₂ | A naturally occurring amino acid; fundamental in protein synthesis. |
This compound stands out due to its unique combination of functional groups that allow for diverse chemical reactivity while also being a potential precursor for biologically active molecules.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 2-amino-3-oxobutanoate hydrochloride in a laboratory setting?
- Methodology : Synthesis typically involves reacting the precursor methyl ester with hydrochloric acid under controlled conditions. For example, in analogous syntheses, compounds like Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride were prepared by adding HCl in dioxane to the precursor, followed by stirring and purification via concentration under reduced pressure . Similar steps may apply, including refluxing in THF (for related compounds) and purification using reverse-phase chromatography .
- Critical Parameters : Reaction temperature (e.g., 60°C), stoichiometric ratios of reagents, and inert atmosphere (nitrogen) to prevent degradation .
Q. How should this compound solutions be prepared and stored to ensure stability?
- Solution Preparation : Dissolve in solvents like DMSO or saline, with heating (37°C) and sonication to enhance solubility. Avoid repeated freeze-thaw cycles to prevent degradation .
- Storage :
| Storage Temperature | Shelf Life |
|---|---|
| -80°C | 6 months |
| -20°C | 1 month |
| Room Temperature* | Short-term |
| *Prolonged room-temperature storage is not recommended due to hygroscopicity and potential hydrolysis . |
Q. What analytical techniques are commonly employed to characterize the purity of this compound?
- NMR Spectroscopy : Proton NMR (e.g., δ 9.00 ppm for amine protons in DMSO-d6) and carbon NMR to confirm structure .
- HPLC/LCMS : Reverse-phase HPLC (e.g., C18 columns with acetonitrile/water gradients) and mass spectrometry for purity assessment and molecular weight confirmation .
- IR Spectroscopy : Peaks for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
Q. What are the key considerations when designing animal dosing studies involving this compound?
- Dosage Calculation : Adjust for animal weight (e.g., mg/kg) and prepare stock solutions in biocompatible solvents (e.g., DMSO/saline mixtures) .
- Formulation : Ensure clarity by sequential addition of solvents (DMSO → PEG300 → Tween 80 → saline) and validate stability under physiological conditions .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis, particularly in scaling reactions?
- Optimization Strategies :
- Increase reaction time (e.g., 24–48 hours) and temperature (e.g., 60°C) to drive equilibria toward product formation .
- Use excess HCl (1.2–2.0 equivalents) to ensure complete protonation of the amine intermediate .
- Purify via C18 reverse-phase chromatography to remove unreacted precursors and byproducts .
Q. What strategies are effective in resolving discrepancies between theoretical and observed spectral data (e.g., NMR, IR) for this compound?
- Spectral Validation :
- Compare experimental NMR shifts with literature values (e.g., δ 3.79 ppm for methoxy groups in analogous compounds) .
- Analyze tautomeric forms (e.g., keto-enol tautomerism in β-keto esters) using deuterated solvents like D₂O to observe exchangeable protons .
- Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. How does the choice of solvent system impact the stability and reactivity of this compound in nucleophilic reactions?
- Solvent Effects :
- Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic reactivity but may accelerate hydrolysis.
- Aqueous buffers (pH 7.4) are suitable for biological studies but require stability testing over time .
- Avoid protic solvents (e.g., methanol) if ester hydrolysis is a concern .
Q. What are the best practices for handling the hygroscopic tendencies of this compound in experimental protocols?
- Handling Protocols :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
